molecular formula C9H13ClN2 B11906822 5,6,7,8-Tetrahydroisoquinolin-8-amine hydrochloride

5,6,7,8-Tetrahydroisoquinolin-8-amine hydrochloride

Cat. No.: B11906822
M. Wt: 184.66 g/mol
InChI Key: RVTIKPTWRCYJRI-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroisoquinolin-8-amine hydrochloride is a chiral amine compound with the molecular formula C₉H₁₃ClN₂ and a molecular weight of 184.67 g/mol . This chemical serves as a valuable building block and chiral ligand in organic synthesis and metal catalysis . Researchers utilize derivatives of this scaffold, such as (R)-CAMPY and (R)-Me-CAMPY, as ligands in Cp* metal complexes for asymmetric transfer hydrogenation (ATH) reactions . These catalytic systems are applied in the synthesis of key intermediates for biologically active alkaloids, particularly for the reduction of challenging substrates like 1-aryl substituted-3,4-dihydroisoquinolines (DHIQs) . The resulting tetrahydroisoquinoline (THIQ) core structure is a privileged scaffold in medicinal chemistry, found in numerous pharmaceuticals and natural products with diverse biological activities . Compounds based on the tetrahydroisoquinoline structure are investigated for a range of therapeutic applications, including as anticancer agents, antioxidants, and neuroprotective substances . This product is offered with a purity of ≥95% and should be stored at 4°C in a sealed container, protected from moisture to ensure stability . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

5,6,7,8-tetrahydroisoquinolin-8-amine;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h4-6,9H,1-3,10H2;1H

InChI Key

RVTIKPTWRCYJRI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CN=C2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroisoquinolin-8-amine hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 5,6,7,8-Tetrahydroisoquinolin-8-amine hydrochloride may involve large-scale batch processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

N-Alkylation and Acylation

The primary amine group at position 8 is reactive toward alkylating and acylating agents:

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K2_2CO3_3) yields N-alkyl derivatives. For example, reaction with benzyl bromide forms N-benzyl-5,6,7,8-tetrahydroisoquinolin-8-amine .

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form N-acyl derivatives. The hydrochloride salt often requires prior neutralization with a base (e.g., NaOH) to liberate the free amine for acylation .

Example Reaction:

C9H13ClN2+CH3COClNaOHC11H14N2O+HCl\text{C}_9\text{H}_{13}\text{ClN}_2 + \text{CH}_3\text{COCl} \xrightarrow{\text{NaOH}} \text{C}_{11}\text{H}_{14}\text{N}_2\text{O} + \text{HCl}

Oxidation Reactions

The tetrahydroisoquinoline core undergoes oxidation under specific conditions:

  • N-Oxide Formation : Reaction with hydrogen peroxide (H2_2O2_2) or meta-chloroperbenzoic acid (mCPBA) generates the corresponding N-oxide .

  • Aromatic Ring Oxidation : Strong oxidizing agents (e.g., KMnO4_4) can oxidize the benzene ring to form quinoline derivatives, though this is less common due to steric hindrance .

Conditions for N-Oxidation:

Oxidizing AgentSolventTemperatureYieldReference
H2_2O2_2 (30%)MeOH25°C75%
mCPBACH2_2Cl2_20°C → rt82%

Cyclization Reactions

The amine group participates in intramolecular cyclization to form fused heterocycles:

  • Acid-Catalyzed Cyclization : In concentrated HCl or trifluoroacetic acid (TFA), the amine reacts with adjacent carbonyl groups to form isoindolo[1,2-a]isoquinolin-8-one derivatives .

  • Diels-Alder Reactions : The tetrahydroisoquinoline scaffold acts as a dienophile in [4+2] cycloadditions with electron-deficient dienes (e.g., maleic anhydride) .

Example Product:
(±)-4,5,8,12b-Tetrahydroisoindolo[1,2-a]isoquinolin-8-one (42–80% yield under HCl) .

Reduction and Hydrogenation

  • Boron Hydride Reduction : Sodium borohydride (NaBH4_4) reduces imine intermediates formed during acid-catalyzed cyclization, stabilizing 12b-hydroxy derivatives .

  • Catalytic Hydrogenation : The aromatic ring can be fully saturated using H2_2 and a palladium catalyst, yielding decahydroisoquinoline derivatives .

Electrophilic Aromatic Substitution

The benzene ring undergoes substitution at positions activated by the amine group:

  • Nitration : Nitric acid (HNO3_3) in H2_2SO4_4 introduces nitro groups at the para position relative to the amine .

  • Halogenation : Bromine (Br2_2) in acetic acid yields 3-bromo derivatives .

Regioselectivity:

ReactionPositionMajor ProductReference
NitrationC-44-Nitro
BrominationC-33-Bromo

Degradation and Stability

  • Hydrolysis : The hydrochloride salt is stable under acidic conditions but hydrolyzes in basic media to regenerate the free amine .

  • Thermal Decomposition : Decomposes above 200°C, releasing HCl and forming polymeric byproducts .

Scientific Research Applications

Biological Activities

5,6,7,8-Tetrahydroisoquinolin-8-amine hydrochloride exhibits several notable biological activities:

  • Antiproliferative Effects : Studies have demonstrated that this compound displays significant cytotoxicity against various cancer cell lines including HeLa (cervical cancer), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma) cells .
  • Antimicrobial Properties : Compounds related to tetrahydroisoquinolines have been shown to possess antimicrobial activities against bacteria and fungi. For instance, certain derivatives exhibited potent activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .

Therapeutic Applications

The therapeutic applications of 5,6,7,8-tetrahydroisoquinolin-8-amine hydrochloride are primarily focused on:

  • Neurological Disorders : The compound serves as a building block for developing new therapeutic agents targeting conditions such as depression and neurodegenerative diseases.
  • Cancer Treatment : Its antiproliferative properties make it a candidate for drug development aimed at treating various cancers. Research has indicated that specific derivatives can inhibit tumor growth effectively .

Case Studies and Research Findings

Several studies have explored the efficacy of 5,6,7,8-tetrahydroisoquinolin-8-amine hydrochloride:

StudyObjectiveFindings
Evaluate antiproliferative activitySignificant cytotoxic effects on multiple cancer cell lines were observed.
Investigate antimicrobial activityCertain derivatives showed strong inhibition against Mycobacterium smegmatis with MIC values as low as 6.25 µg/mL.

These findings underscore the compound's potential as a versatile scaffold in drug discovery.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroisoquinolin-8-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetrahydroisoquinoline Family

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Synthesis Method
5,6,7,8-Tetrahydroisoquinolin-8-amine hydrochloride C₉H₁₄Cl₂N₂ 221.13 8-amine, HCl salt CXCR4 antagonist Pd-catalyzed cross-coupling
5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride C₉H₁₄Cl₂N₂ 221.13 5-amine, HCl salt Undisclosed (research use) Not specified
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one C₁₀H₁₃NO 163.22 4-ketone, 2-methyl Intermediate for heterocyclic synthesis HPLC/LC-MS purification
Hydrastinine Hydrochloride C₁₁H₁₃NO₃·HCl 243.69 Dioxolo group, 6-methyl Vasoconstrictor Classical organic synthesis

Key Observations :

  • Position of Amine Group : The 8-amine derivative (target compound) exhibits CXCR4 antagonism , while the 5-amine analogue (CAS: 1246552-20-4) lacks documented receptor activity, suggesting positional sensitivity .
  • Stereochemical Influence : The (S)-configuration in the target compound is essential for binding affinity, whereas racemic mixtures or alternative stereoisomers show reduced efficacy .
  • Functional Group Impact: The 4-ketone in tetrahydroquinolin-4-one () shifts utility to synthetic intermediates, lacking direct pharmacological relevance .

Comparison with Non-Isoquinoline Heterocycles

Table 2: Cross-Heterocycle Comparisons
Compound Name Molecular Formula Heterocycle Core Key Features Applications
5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride C₈H₁₁ClN₂ Naphthyridine Dual nitrogen atoms Kinase inhibition research
3-Chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile C₁₂H₁₂ClN₃ Tetrahydroisoquinoline 4-cyano, 3-chloro Undisclosed (anticancer leads)

Key Observations :

  • Naphthyridine vs.
  • Electron-Withdrawing Groups : Derivatives like 4-carbonitrile () improve metabolic stability but may reduce solubility compared to the target compound’s amine group .

Key Observations :

  • Salt Forms : Hydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than free bases, facilitating in vivo administration .
  • Stability : The target compound’s stability under argon contrasts with hygroscopic dihydrochloride salts, requiring stringent storage conditions .

Biological Activity

5,6,7,8-Tetrahydroisoquinolin-8-amine hydrochloride (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

5,6,7,8-Tetrahydroisoquinolin-8-amine hydrochloride is a derivative of tetrahydroisoquinoline (THIQ), which is characterized by its bicyclic structure. The molecular formula is C9H12N2C_9H_{12}N_2 with a molecular weight of 148.20 g/mol. The compound exhibits basic properties due to the presence of an amine group.

Research indicates that THIQ compounds exhibit various mechanisms through which they exert their biological effects:

  • Antidepressant Activity : THIQ has been shown to possess antidepressant-like effects in animal models. In studies involving reserpine-induced depression in rats, THIQ administration significantly reduced immobility time in the forced swim test (FST), suggesting an enhancement in mood and behavioral activity .
  • Cytotoxic Effects : Certain derivatives of THIQ have demonstrated cytotoxic properties against cancer cell lines. For instance, the compound (R)-5a exhibited significant cytotoxicity by inducing mitochondrial membrane depolarization and reactive oxygen species (ROS) production in A2780 ovarian cancer cells .
  • Neuroprotective Effects : While some tetrahydroisoquinolines are neurotoxic, others like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), derived from THIQ, have shown neuroprotective effects against neurodegenerative disorders .

Biological Activity Summary

The biological activities associated with 5,6,7,8-Tetrahydroisoquinolin-8-amine hydrochloride can be summarized as follows:

Activity Effect Reference
AntidepressantReduced immobility time in forced swim tests; antagonized reserpine-induced depression
CytotoxicityInduced mitochondrial depolarization and ROS production in cancer cells
NeuroprotectionProtective effects against neurotoxicity in models of Parkinson's disease

Case Studies and Research Findings

  • Antidepressant Effects : In a study assessing the effects of THIQ on depressive behaviors induced by reserpine in rats, it was found that both TIQ and 1MeTIQ significantly counteracted the depressive symptoms. Behavioral tests indicated a marked increase in swimming and climbing times among treated groups compared to controls .
  • Cytotoxic Mechanism : The mechanism behind the cytotoxicity of (R)-5a was investigated through flow cytometry. It was observed that treatment led to increased ROS levels and alterations in the cell cycle phases, particularly affecting G0/G1 transitions .
  • Neuroprotective Studies : Research focusing on the neuroprotective properties of 1MeTIQ highlighted its potential to alleviate symptoms in models mimicking Parkinson's disease by stabilizing monoamine levels in the brain .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,6,7,8-tetrahydroisoquinolin-8-amine hydrochloride, and how do reaction conditions influence enantiomeric purity?

  • Methodology : Synthesis typically involves reductive amination of 5,6,7,8-tetrahydroisoquinolin-8-one or resolution of racemic mixtures using chiral resolving agents like tartaric acid derivatives. For enantioselective synthesis, asymmetric catalysis (e.g., chiral palladium or iridium complexes) or chiral auxiliaries are employed. Reaction temperature, solvent polarity, and catalyst loading critically affect yield and optical purity. For example, Pd₂(dba)₃ with rac-BINAP under inert conditions achieves >90% enantiomeric excess (ee) in coupling reactions .
  • Validation : Monitor reaction progress via TLC or HPLC with chiral columns. Confirm ee using circular dichroism (CD) or vibrational circular dichroism (VCD) .

Q. How can researchers resolve racemic mixtures of 5,6,7,8-tetrahydroisoquinolin-8-amine derivatives?

  • Methodology : Chiral resolution via diastereomeric salt formation is widely used. For instance, treating the racemate with (R)- or (S)-mandelic acid in ethanol/water mixtures induces selective crystallization. Alternatively, enzymatic resolution using lipases or esterases can separate enantiomers via kinetic resolution .
  • Optimization : Adjust pH, solvent composition, and temperature to maximize diastereomer solubility differences. Validate separation using chiral HPLC or NMR with chiral shift reagents .

Q. What analytical techniques are essential for characterizing 5,6,7,8-tetrahydroisoquinolin-8-amine hydrochloride and its derivatives?

  • Methodology :

  • Structural Analysis : X-ray crystallography provides absolute stereochemistry, while ¹H/¹³C NMR identifies substitution patterns (e.g., amine proton shifts at δ 2.8–3.2 ppm).
  • Purity Assessment : Quantitative ¹H NMR (qNMR) with ethyl paraben as an internal standard ensures ≥95% purity .
  • Chirality : Electronic CD (ECD) and VCD confirm enantiomeric configurations .

Advanced Research Questions

Q. How do 5,6,7,8-tetrahydroisoquinolin-8-amine derivatives function as ligands in transition-metal catalysis?

  • Case Study : Iron(II) complexes with phosphine-functionalized ligands (e.g., diphenylphosphinoethyl arm attached to the amine) catalyze ring-opening polymerization (ROP) of ε-caprolactone. The ligand’s electron-donating ability and steric bulk influence polymerization rate and polydispersity.
  • Experimental Design : Synthesize the ligand via N-alkylation with bromoethylphosphine, then complex with FeCl₂. Monitor ROP kinetics using GPC and MALDI-TOF .

Q. What strategies address contradictory data in biological activity studies of 5,6,7,8-tetrahydroisoquinolin-8-amine derivatives?

  • Troubleshooting : Inconsistent anticancer activity across cell lines may arise from chirality-dependent interactions. Compare enantiomers in vitro using MTT assays. For example, (S)-enantiomers show higher cytotoxicity in HeLa cells due to stereospecific binding to tubulin.
  • Validation : Cross-validate with molecular docking studies and competitive binding assays .

Q. How can researchers modify the amine group of 5,6,7,8-tetrahydroisoquinolin-8-amine for tailored applications?

  • Methodology :

  • N-Alkylation : React with alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃ as base.
  • Schiff Base Formation : Condense with aldehydes (e.g., 4-bromobenzaldehyde) to create imine ligands for metal coordination.
  • Validation : Track substitution via ¹H NMR (disappearance of NH₂ signal at δ 1.5–2.0 ppm) .

Q. What are the challenges in scaling up asymmetric synthesis of 5,6,7,8-tetrahydroisoquinolin-8-amine hydrochloride?

  • Key Issues : Catalyst cost, reproducibility of ee at larger volumes, and byproduct formation.
  • Solutions : Use immobilized chiral catalysts (e.g., silica-supported Pd nanoparticles) for recyclability. Optimize flow chemistry conditions to maintain stereocontrol .

Safety and Handling

Q. What precautions are critical when handling 5,6,7,8-tetrahydroisoquinolin-8-amine hydrochloride in laboratory settings?

  • Protocols : Use fume hoods for weighing and reactions. Avoid contact with oxidizers (risk of NOx/CO release). Store under argon at –20°C to prevent amine degradation.
  • Emergency Measures : For spills, neutralize with dilute HCl, then absorb with vermiculite. Skin exposure requires immediate washing with pH 7.4 buffer .

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